molecular formula C22H15N5O6 B2976435 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide CAS No. 898455-40-8

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide

Cat. No.: B2976435
CAS No.: 898455-40-8
M. Wt: 445.391
InChI Key: ANPQRRRMBMPZEL-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide is a synthetic organic compound with potential applications in medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex molecular structure, encompassing a quinazoline moiety connected to a dinitrobenzamide group, offering unique chemical properties and biological activities.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of 2-methyl-4-oxoquinazoline. This can be achieved through the cyclization of o-aminobenzamide with acetic anhydride. Following this, the resulting quinazoline derivative undergoes nitration using concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

Industrial production methods: In an industrial setting, the synthesis of this compound involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of suitable solvents, temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives, depending on the reaction conditions and reagents used.

  • Reduction: Reduction reactions can convert the nitro groups to amine groups, altering the compound's chemical and biological properties.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where specific functional groups are replaced with others.

Common reagents and conditions:

  • Oxidation: Common reagents include potassium permanganate and chromium trioxide.

  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

  • Substitution: Conditions vary depending on the desired substitution, often involving bases or acids as catalysts.

Major products formed from these reactions: The products formed from these reactions vary depending on the specific reagents and conditions used. Major products include oxidized or reduced derivatives, and compounds with substituted functional groups.

Scientific Research Applications

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide has several scientific research applications:

  • Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: It serves as a probe to study biological processes and as a potential lead compound for drug discovery.

  • Medicine: Research investigates its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

  • Industry: The compound's unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

  • N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide versus N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-diaminobenzamide: The presence of nitro groups in the former compound imparts distinct electronic and steric properties, influencing its chemical reactivity and biological activity.

  • This compound versus N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide: The additional nitro group in the latter compound affects its interaction with molecular targets, potentially altering its efficacy and selectivity.

Comparison with Similar Compounds

  • N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-diaminobenzamide

  • N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide

  • N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Hope this helps satisfy your curiosity!

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O6/c1-13-23-20-8-3-2-7-19(20)22(29)25(13)16-6-4-5-15(11-16)24-21(28)14-9-17(26(30)31)12-18(10-14)27(32)33/h2-12H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPQRRRMBMPZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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